molecular formula C14H17NO5 B13546577 Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate

Cat. No.: B13546577
M. Wt: 279.29 g/mol
InChI Key: HLQXUZNBFGZJEZ-UHFFFAOYSA-N
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Description

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate is a benzoate derivative featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group at the 3-position, and a formyl group at the 5-position of the benzene ring. This compound is of interest in medicinal chemistry and organic synthesis due to its multifunctional structure, which allows for further derivatization. The Boc group serves as a protective moiety for amines, while the formyl group enables nucleophilic additions or condensations.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

methyl 3-formyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-11-6-9(8-16)5-10(7-11)12(17)19-4/h5-8H,1-4H3,(H,15,18)

InChI Key

HLQXUZNBFGZJEZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Boc Protection of the Amino Group

The Boc protection is a critical step to stabilize the amino group during subsequent reactions. Conventional Boc protection involves reacting the amino precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane or toluene.

  • Reaction Conditions: Room temperature stirring, typically 1-4 hours.
  • Solvents: Dichloromethane, toluene, or tert-butanol.
  • Bases: Triethylamine or potassium tert-butoxide.

This step yields methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate with high selectivity and minimal side products.

Formation of Azide Intermediate and Rearrangement

An alternative synthetic route involves the formation of an azide intermediate from the corresponding acid or ester. Activation of the acid group is achieved using peptide coupling reagents such as propanephosphonic acid anhydride (T3P), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of an organic base.

  • Azide Formation: The acid is converted to an azide using diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol solvent.
  • Reaction Conditions: Heating to reflux (~20°C to reflux temperature) for approximately 4 hours.
  • Workup: Concentration, extraction with ethyl acetate, washing with water and saturated sodium bicarbonate, drying over magnesium sulfate, and purification by column chromatography.

This method leads to the formation of methyl 3-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate derivatives with yields around 64%.

Reduction of Formyl Group

Reduction of the aldehyde group to the corresponding hydroxymethyl derivative is achieved by sodium borohydride (NaBH4) in a mixed solvent system such as tetrahydrofuran (THF) and methanol.

  • Reaction Conditions: Cooling to 0 °C, then stirring at room temperature for 4 hours.
  • Workup: Extraction with ethyl acetate and washing with saturated aqueous solutions.

This step selectively reduces the formyl group without affecting the Boc-protected amino group.

Step Reagents/Conditions Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, TEA, DCM, RT, 1-4 h >85 High selectivity, mild conditions
Azide Formation Diphenyl phosphoryl azide, TEA, tert-butanol, reflux, 4 h 64 Purified by column chromatography; avoids explosive reagents like ammonium nitrate
Formyl Group Reduction Sodium borohydride, THF/MeOH, 0 °C to RT, 4 h >90 Selective reduction of aldehyde to hydroxymethyl group
  • Chromatography: Silica gel column chromatography using hexanes/ethyl acetate gradients is standard for purification.
  • Spectroscopy: LC-MS (ESI) confirms molecular weight and purity (e.g., M+Na = 275 for azide intermediate).
  • Crystallization: Sometimes employed for final compound isolation as hydrochloride salts using aqueous HCl and acetone solvent mixtures.

The preparation methods emphasize the importance of protecting group chemistry to maintain functional group integrity. The choice of solvents and bases influences yield and product purity significantly. The use of peptide coupling reagents for azide formation is a modern approach that improves safety and scalability by avoiding hazardous reagents like ammonium nitrate.

The reduction step is well-controlled to prevent over-reduction or cleavage of the Boc group. The overall synthetic strategy is versatile, allowing for the preparation of related derivatives by modifying the starting materials or reaction conditions.

This compound can be prepared efficiently through Boc protection of amino esters, azide intermediate formation using diphenyl phosphoryl azide, and selective reduction of the aldehyde group. The methods are supported by robust experimental data, including yields and purification protocols, and are adaptable for scale-up in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Trifluoroacetic acid in dichloromethane for Boc deprotection.

Major Products Formed

    Oxidation: 3-{[(tert-butoxy)carbonyl]amino}-5-carboxybenzoate.

    Reduction: Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-hydroxymethylbenzoate.

    Substitution: 3-amino-5-formylbenzoate after Boc deprotection.

Scientific Research Applications

Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality from unwanted reactions, allowing for selective modifications of other parts of the molecule. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, physical properties, and synthesis methods of Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate with related compounds from the evidence:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features Synthesis Method Key Properties
This compound (Target Compound) Not Provided C₁₃H₁₅NO₅* ~265 (calculated) Benzene ring with Boc-amino, formyl, and methyl ester Likely formylation of Boc-protected precursor Not reported in evidence
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) 222530-39-4 C₁₂H₂₁NO₄† ~267 (calculated) Cyclohexane ring with Boc-amino and carboxylic acid Not explicitly detailed Commercial availability
TERT-BUTYL (3-AMINOBENZO[D]ISOXAZOL-5-YL)METHYLCARBAMATE 368426-88-4 C₁₃H₁₇N₃O₃ 263.29 Benzisoxazole ring with Boc-aminomethyl group Not explicitly detailed Density: 1.235 g/cm³
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate Not Provided Not Provided 615.7 (M+1) Furan-pyrazolopyrimidine-chromene hybrid with Boc group Suzuki coupling with boronic acid Melting Point: 163–166°C

*Calculated molecular formula based on structural analysis. †Molecular formula inferred from nomenclature.

Key Observations:

Core Structure Differences: The target compound utilizes a benzene ring as the aromatic core, whereas PBZS1035 and related cyclohexane derivatives feature non-aromatic cyclic backbones. The benzisoxazole derivative and the furan-containing compound incorporate heterocyclic systems, which influence electronic properties and reactivity.

The Boc-protected amino group is a common feature across all compounds, enabling amine protection during synthesis .

In contrast, the furan-pyrazolopyrimidine hybrid employs a Suzuki-Miyaura coupling with a boronic acid intermediate.

Physicochemical Properties

  • Density : The benzisoxazole derivative has a density of 1.235 g/cm³, which is typical for Boc-protected aromatic compounds. The target compound’s density is likely comparable but unconfirmed.
  • Melting Points : The furan-containing compound in exhibits a melting point of 163–166°C , suggesting that Boc-protected heterocycles may have higher thermal stability compared to simpler benzoate derivatives.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Methyl 3-{[(tert-butoxy)carbonyl]amino}-5-formylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. For example:

  • Step 1 : Introduce the tert-butoxycarbonyl (Boc) amino group via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP/THF) to protect the amine .
  • Step 2 : Formyl group installation at the 5-position through directed ortho-metalation (DoM) followed by Vilsmeier-Haack formylation .
  • Critical Factors : Solvent choice (e.g., DMF for formylation), temperature control (0–25°C for Boc protection), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Yields >70% are achievable with optimized stoichiometry .

Q. How can spectroscopic techniques (NMR, IR) distinguish functional groups in this compound?

  • Methodological Answer :

  • ¹H NMR : The formyl proton appears as a singlet at δ 9.8–10.2 ppm. The Boc group’s tert-butyl protons resonate as a singlet at δ 1.2–1.4 ppm, while the methyl ester shows a singlet at δ 3.8–3.9 ppm .
  • IR : Stretching frequencies at ~1700 cm⁻¹ (ester C=O), ~1680 cm⁻¹ (Boc C=O), and ~1720 cm⁻¹ (formyl C=O) confirm functional groups .

Q. What are the stability considerations for the Boc-protected amino group during storage?

  • Answer : The Boc group is stable under neutral conditions but hydrolyzes under acidic (TFA) or basic conditions. Store the compound desiccated at –20°C to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl group influence reactivity in cross-coupling reactions?

  • Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic attacks at the adjacent carbonyl. Electronically, its electron-donating nature stabilizes intermediates in Suzuki-Miyaura couplings but may reduce electrophilicity in amidation reactions. For example, coupling with boronic acids requires elevated temperatures (80–100°C) and Pd(OAc)₂/XPhos catalysts .

Q. What strategies resolve contradictions in reported yields for formylation reactions?

  • Methodological Answer : Discrepancies arise from competing side reactions (e.g., over-oxidation to carboxylic acids). To mitigate:

  • Use Vilsmeier reagent (POCl₃/DMF) at 0°C for controlled formylation .
  • Monitor reaction progress via TLC (hexane/EtOAc 3:1) and quench with NaHCO₃ to prevent acid degradation .

Q. How does the compound’s structure-activity relationship (SAR) inform its use in drug discovery?

  • Answer : The formyl group acts as a Michael acceptor for covalent inhibitor design, while the Boc-protected amine enables targeted deprotection for late-stage functionalization. Analog studies show that replacing the formyl with a nitro group reduces cytotoxicity by 50%, highlighting its role in bioactivity .

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